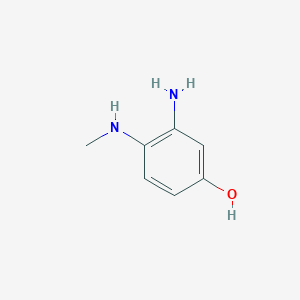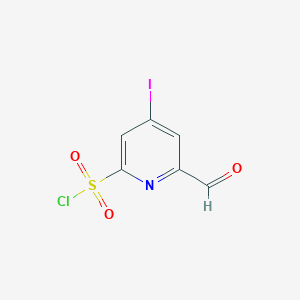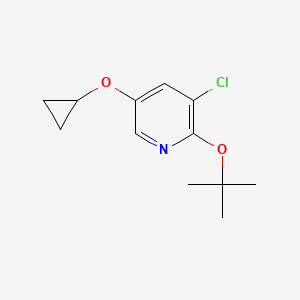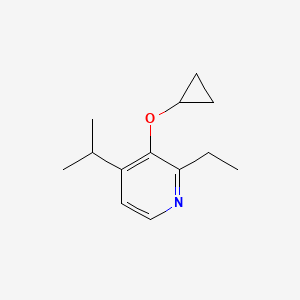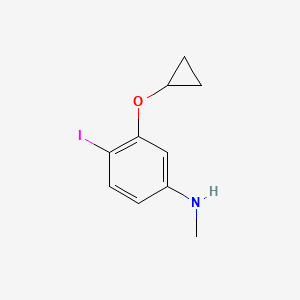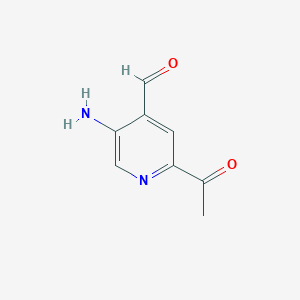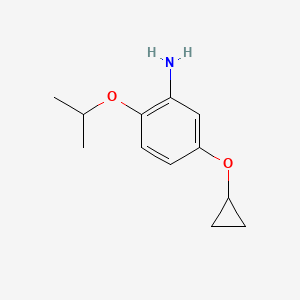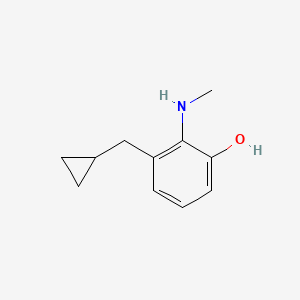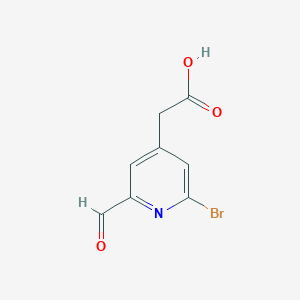
(2-Bromo-6-formylpyridin-4-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-formylpyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and an acetic acid moiety attached to a pyridine ring. It is primarily used in research and development settings and is not intended for direct human use .
Méthodes De Préparation
The synthesis of (2-Bromo-6-formylpyridin-4-YL)acetic acid involves several steps, typically starting with the bromination of a pyridine derivative. The formyl group is then introduced through a formylation reaction, followed by the addition of the acetic acid moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
standard organic synthesis techniques, including purification steps like recrystallization and chromatography, are employed to ensure the compound’s quality .
Analyse Des Réactions Chimiques
(2-Bromo-6-formylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2-Bromo-6-formylpyridin-4-YL)acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Bromo-6-formylpyridin-4-YL)acetic acid is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and formyl group may play crucial roles in binding to these targets, thereby modulating their activity . Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparaison Avec Des Composés Similaires
(2-Bromo-6-formylpyridin-4-YL)acetic acid can be compared with other similar compounds, such as:
2-(6-Bromopyridin-2-yl)acetic acid: This compound lacks the formyl group, which may result in different reactivity and biological activity.
(2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C8H6BrNO3 |
|---|---|
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
2-(2-bromo-6-formylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H6BrNO3/c9-7-2-5(3-8(12)13)1-6(4-11)10-7/h1-2,4H,3H2,(H,12,13) |
Clé InChI |
IAEQTGYPENBKED-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






